molecular formula C30H47N3O4S B3153785 Dansyl-epsilon-aminocaproic acid CAS No. 76563-40-1

Dansyl-epsilon-aminocaproic acid

Cat. No.: B3153785
CAS No.: 76563-40-1
M. Wt: 545.8 g/mol
InChI Key: RCCLNMQIGRLBGM-UHFFFAOYSA-N
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Description

Dansyl-epsilon-aminocaproic acid is an organic compound commonly used as a fluorescent labeling reagent. It consists of a dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) and an epsilon-aminocaproic acid moiety. The dansyl group is known for its strong fluorescence, making it useful in various analytical and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dansyl-epsilon-aminocaproic acid typically involves the reaction of dansyl chloride with epsilon-aminocaproic acid. The reaction is carried out in an alkaline medium, often using a base such as sodium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Temperature: Room temperature to slightly elevated temperatures (25-40°C)

    Solvent: Aqueous or organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle the increased volume of reactants

    Purification: Techniques such as crystallization, filtration, and chromatography to purify the final product

    Quality Control: Rigorous testing to ensure the purity and consistency of the product

Chemical Reactions Analysis

Types of Reactions

Dansyl-epsilon-aminocaproic acid undergoes various chemical reactions, including:

    Substitution Reactions: The dansyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium carbonate or sodium hydroxide in aqueous or organic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of various substituted dansyl derivatives.

    Oxidation: Oxidized forms of the dansyl group.

    Reduction: Reduced forms of the dansyl group.

    Hydrolysis: Breakdown products of the amide bond, resulting in the release of epsilon-aminocaproic acid and dansyl derivatives.

Mechanism of Action

The mechanism of action of dansyl-epsilon-aminocaproic acid involves its ability to bind to specific molecular targets through the epsilon-aminocaproic acid moiety. The dansyl group provides strong fluorescence, allowing for the visualization and tracking of the compound in various biological and chemical systems. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Dansyl-epsilon-aminocaproic acid can be compared with other similar compounds, such as:

    Dansyl Chloride: Another fluorescent labeling reagent, but lacks the epsilon-aminocaproic acid moiety.

    Fluorescein Isothiocyanate (FITC): A widely used fluorescent dye with different spectral properties.

    Rhodamine B: Another fluorescent dye with distinct excitation and emission wavelengths.

Uniqueness

This compound is unique due to its combination of the dansyl group’s strong fluorescence and the epsilon-aminocaproic acid moiety’s binding capabilities. This dual functionality makes it particularly useful for a wide range of applications in scientific research and industry .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S.C12H23N/c1-20(2)16-10-6-9-15-14(16)8-7-11-17(15)25(23,24)19-13-5-3-4-12-18(21)22;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h6-11,19H,3-5,12-13H2,1-2H3,(H,21,22);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCLNMQIGRLBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCC(=O)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H47N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40745584
Record name 6-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}hexanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76563-40-1
Record name Hexanoic acid, 6-[[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]amino]-, compd. with N-cyclohexylcyclohexanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76563-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}hexanoic acid--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40745584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dansyl-ε-aminocaproic acid (dicyclohexylammonium)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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